molecular formula C20H19ClF3N3OS2 B2774847 (4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride CAS No. 1216854-77-1

(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride

Katalognummer: B2774847
CAS-Nummer: 1216854-77-1
Molekulargewicht: 473.96
InChI-Schlüssel: CBNQLKWPXWPEPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H19ClF3N3OS2 and its molecular weight is 473.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS2.ClH/c21-20(22,23)15-4-1-3-14(11-15)19(27)26-8-6-25(7-9-26)12-18-24-16(13-29-18)17-5-2-10-28-17;/h1-5,10-11,13H,6-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNQLKWPXWPEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC(=CC=C4)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-((4-(Thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClN3OS2C_{16}H_{20}ClN_3OS_2 with a molecular weight of approximately 369.9 g/mol . The structure integrates several heterocyclic components, including a thiazole ring , a thiophene ring , and a piperazine moiety , which are believed to contribute to its biological efficacy.

The exact mechanism of action for this compound is not fully elucidated; however, it is posited to interact with specific molecular targets such as enzymes or receptors. The thiazole and thiophene rings may facilitate binding to these targets, potentially inhibiting their activity or altering their function, leading to various biological effects.

Anticancer Activity

Preliminary studies indicate that the compound may exhibit anticancer properties. Research has suggested that it influences apoptosis and cell proliferation pathways, showing activity against certain cancer cell lines. For example, compounds with similar structural features have demonstrated significant cytotoxicity against HeLa and MCF-7 cells with IC50 values ranging from 3.73 to 4.00 μM .

Antifungal Activity

The compound's structural analogs have been investigated for antifungal activity. A related series of thiazole derivatives showed promising results against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole . This suggests that similar compounds could be developed for antifungal applications.

Anti-Tubercular Activity

In the search for new anti-tubercular agents, compounds related to this structure have been synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives exhibited significant activity, highlighting the potential for further development in this area .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on human embryonic kidney (HEK-293) cells, revealing that it was nontoxic at effective dosages .
  • Molecular Docking Studies : In silico studies have shown that structurally similar compounds can effectively bind to the active site of enzymes involved in disease pathways, such as CYP51, suggesting a mechanism for their biological activity .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/MIC (μM)Reference
AnticancerHeLa3.73 - 4.00
AntifungalCandida albicans1.23
Anti-tubercularMycobacterium tuberculosis1.35 - 2.18

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising activity against various cancer cell lines. Its unique structural components may influence multiple signaling pathways related to apoptosis and cell proliferation, making it a candidate for further investigation as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation but may exhibit favorable properties due to its structural characteristics. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) will be crucial for determining its viability as a therapeutic agent .

Case Studies

Several studies have explored the applications of similar compounds with structural similarities:

  • MAGL Inhibitors : Research on related piperazine derivatives has shown potential in inhibiting monoacylglycerol lipase (MAGL), an important target in pain management and inflammation .
  • Anti-neoplastic Properties : Compounds with similar thiazole-thiophene-piperazine frameworks have been documented in patent literature for their anti-cancer activities, warranting further exploration of their mechanisms .
  • Pharmacological Evaluations : Structural modifications in related compounds have highlighted the importance of specific substituents on biological activity, emphasizing the need for detailed structure-activity relationship (SAR) studies .

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how can purity be validated?

Answer:
The synthesis typically involves multi-step reactions:

Piperazine functionalization: Introduce the thiazole-thiophene moiety via nucleophilic substitution or reductive amination .

Coupling reactions: Attach the 3-(trifluoromethyl)phenyl group using carbonyl-forming reagents (e.g., EDCI/HOBt) under inert conditions .

Salt formation: React the free base with HCl to yield the hydrochloride salt for improved solubility .

Purity Validation:

  • HPLC (High-Performance Liquid Chromatography) with UV detection monitors reaction progress and final purity (>98% recommended).
  • NMR (¹H/¹³C) confirms structural integrity; focus on resolving overlapping piperazine (δ 2.5–3.5 ppm) and trifluoromethyl (δ ~4.3 ppm) signals .
  • Mass spectrometry (HRMS) verifies molecular weight (±5 ppm tolerance) .

Basic Question: How should researchers approach structural characterization to resolve ambiguities?

Answer:

  • ²D NMR (COSY, HSQC): Resolve overlapping signals in the piperazine and thiophene regions. For example, HSQC can distinguish methylene protons adjacent to nitrogen in the piperazine ring .
  • X-ray crystallography: Provides absolute configuration confirmation, particularly for stereochemical centers (if present) .
  • IR spectroscopy: Identify carbonyl (C=O, ~1680 cm⁻¹) and hydrochloride salt (N-H stretch, ~2500 cm⁻¹) groups .

Basic Question: What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Target-based assays: Prioritize kinases or GPCRs, as piperazine-thiazole motifs often modulate these targets. Use fluorescence polarization or TR-FRET assays for binding affinity (IC₅₀) determination .
  • Cell viability assays: Screen against cancer (e.g., HeLa, MCF-7) or immune cell lines (e.g., THP-1) to assess cytotoxicity (CC₅₀) .
  • Solubility testing: Perform kinetic solubility assays in PBS (pH 7.4) to guide formulation strategies .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize potency?

Answer:

  • Core modifications: Replace the thiophene ring with furan or pyrrole to evaluate electronic effects on target binding .
  • Substituent variation: Test analogs with alternative trifluoromethyl positions (e.g., 4-CF₃ vs. 3-CF₃) to probe steric and hydrophobic interactions .
  • Pharmacophore modeling: Use Schrödinger or MOE to identify critical hydrogen-bonding or π-stacking interactions. Validate with mutagenesis studies on target proteins .

Advanced Question: What experimental designs mitigate variability in pharmacological data?

Answer:

  • Blinded assays: Use independent researchers for compound preparation and data collection to reduce bias .
  • Replicate strategies: Include ≥3 biological replicates with internal controls (e.g., reference inhibitors) in dose-response curves .
  • Orthogonal assays: Confirm activity across multiple platforms (e.g., SPR for binding, functional cAMP assays for GPCR modulation) .

Advanced Question: How should metabolic stability and toxicity be evaluated preclinically?

Answer:

  • Liver microsome assays: Incubate with human/rodent microsomes to measure half-life (t₁/₂) and identify CYP450-mediated degradation .
  • Reactive metabolite screening: Use glutathione trapping assays to detect electrophilic intermediates .
  • hERG channel inhibition: Patch-clamp assays assess cardiac toxicity risks (IC₅₀ < 10 μM indicates high risk) .

Advanced Question: What strategies address low solubility during in vivo studies?

Answer:

  • Formulation optimization: Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
  • Salt screening: Test alternative counterions (e.g., citrate, mesylate) if hydrochloride salt solubility is insufficient .
  • Prodrug approaches: Introduce hydrolyzable groups (e.g., esters) to improve absorption .

Advanced Question: How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling: Measure plasma concentration-time curves to confirm adequate exposure .
  • Tissue distribution studies: Use radiolabeled compound or LC-MS/MS to assess target organ penetration .
  • Metabolite identification: LC-HRMS detects active/inactive metabolites that may explain discrepancies .

Advanced Question: What scale-up challenges arise during multi-gram synthesis?

Answer:

  • Purification bottlenecks: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Exothermic reactions: Optimize temperature control during thiazole ring formation to prevent side reactions .
  • Yield optimization: Use Design of Experiments (DoE) to balance reagent stoichiometry and solvent ratios .

Advanced Question: How should stability studies be designed for long-term storage?

Answer:

  • Forced degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Analytical monitoring: Track impurities via stability-indicating HPLC methods (e.g., gradient elution with PDA detection) .
  • Storage recommendations: Use desiccated, amber vials at –20°C for >24-month stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.